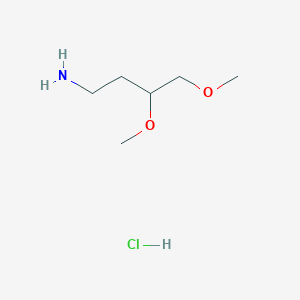

3,4-Dimethoxybutan-1-amine hydrochloride

Description

Structural Classification and Initial Academic Recognition of Aliphatic Amino Ethers

3,4-Dimethoxybutan-1-amine (B13234217) hydrochloride belongs to the structural class of aliphatic amino ethers. This classification is based on its core structure, which features a butane (B89635) chain (an aliphatic component), two methoxy (B1213986) groups (-OCH₃) at the 3 and 4 positions (ether functionalities), and a primary amine group (-NH₂) at the 1 position, which is protonated to form a hydrochloride salt. Aliphatic amino ethers, in general, are recognized for their utility in organic synthesis and their potential as bioactive molecules. nih.gov The introduction of amino and ether functional groups can modulate a molecule's polarity, basicity, and hydrogen bonding capacity, which are critical properties in drug design and materials science. nih.gov

However, a specific search of academic literature and chemical databases for the initial academic recognition or detailed synthetic reports of 3,4-Dimethoxybutan-1-amine hydrochloride did not yield any specific results. The academic focus has been on structurally similar but distinct molecules.

Significance of this compound as a Chemical Scaffold

A chemical scaffold serves as a core molecular framework upon which various functional groups can be built to create a library of new compounds. The structure of this compound suggests its potential as a versatile scaffold. The primary amine offers a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and the formation of imines, which are fundamental reactions in the synthesis of more complex molecules. The two methoxy groups can influence the molecule's conformation and solubility and could potentially be demethylated to reveal hydroxyl groups for further functionalization.

While this potential exists based on its structure, there is no available research in the public domain that specifically documents the use of this compound as a chemical scaffold in organic synthesis or medicinal chemistry. Research in this area tends to focus on other dimethoxy-substituted amine derivatives.

Research Trajectories and Objectives within Organic Synthesis

Current research trajectories in organic synthesis involving aliphatic amino ethers often focus on the development of novel synthetic methodologies and their application in the creation of biologically active compounds or functional materials. The objectives typically include achieving stereoselective synthesis, improving reaction efficiency, and exploring the structure-activity relationships of the resulting molecules.

Given the lack of specific research on this compound, it is not possible to outline any current research trajectories or objectives that are directly focused on this compound. Any discussion would be speculative and based on the research trends for the broader class of aliphatic amino ethers.

Due to the absence of detailed research findings and data tables specific to this compound in the available scientific literature, further elaboration on its specific properties and applications is not possible at this time.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dimethoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-8-5-6(9-2)3-4-7;/h6H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJIDGPAUVLUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCN)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethoxybutan 1 Amine Hydrochloride

Retrosynthetic Analysis of the 3,4-Dimethoxybutan-1-amine (B13234217) Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. hilarispublisher.comnumberanalytics.comicj-e.org The process involves breaking down the target molecule through a series of "disconnections" that correspond to known and reliable chemical reactions. numberanalytics.com

For 3,4-Dimethoxybutan-1-amine, the primary points for disconnection are the carbon-nitrogen (C-N) bond of the amine and the carbon-oxygen (C-O) bonds of the two ether groups. icj-e.orgamazonaws.com

C-N Bond Disconnection: The most logical initial disconnection is at the C-N bond. This is a common strategy in the retrosynthesis of amines, as reliable methods exist for their formation. amazonaws.com This disconnection points to a reductive amination pathway, a powerful method for creating C-N bonds. harvard.edu This step simplifies the target molecule into a carbonyl precursor, specifically 3,4-dimethoxybutanal (B14359327) , and an ammonia (B1221849) equivalent.

C-O Bond Disconnections: The next step in the analysis involves disconnecting the two C-O ether bonds in the 3,4-dimethoxybutanal intermediate. This suggests that the methoxy (B1213986) groups can be introduced via the alkylation (methylation) of a corresponding diol precursor, butane-1,4-diol with hydroxyl groups at the 3 and 4 positions.

C-C Bond Disconnections: Further simplification of the four-carbon diol backbone would involve C-C bond disconnections, potentially leading back to smaller, readily available two-carbon building blocks. A plausible precursor could be a derivative of a four-carbon dicarboxylic acid like tartaric acid or malic acid, which already possess the required oxygen functionalities and stereochemistry.

This analysis outlines a convergent synthetic strategy: first, construct the dimethoxy-functionalized butane (B89635) backbone to yield an aldehyde, and second, convert the aldehyde to the target primary amine.

**2.2. Approaches to the Butane Backbone with Dimethoxy Functionality

The construction of the butane chain featuring methoxy groups at the C-3 and C-4 positions is a critical phase of the synthesis. Several strategies can be employed, starting from different precursors and utilizing a range of chemical transformations.

Alkene functionalization provides a powerful route to introduce the required oxygen atoms onto a four-carbon chain. A plausible starting material is but-3-en-1-ol .

The synthesis could proceed as follows:

Protection: The primary alcohol of but-3-en-1-ol is first protected to prevent its participation in subsequent reactions.

Dihydroxylation: The double bond is then subjected to dihydroxylation (e.g., using osmium tetroxide or cold, dilute potassium permanganate) to create a diol, yielding a protected version of butane-1,3,4-triol .

Alkylation (Methylation): The two newly formed secondary hydroxyl groups at C-3 and C-4 are then converted to methoxy ethers. This is an alkylation reaction, typically achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydride).

Deprotection and Oxidation: Finally, the protecting group on the C-1 oxygen is removed, and the resulting primary alcohol is oxidized to the aldehyde, 3,4-dimethoxybutanal , the direct precursor for the amination step.

Catalytic alkene difunctionalization is another advanced strategy that can rapidly assemble complex molecules by adding two different functional groups across a double bond. researchgate.netresearchgate.netbohrium.com

In multi-step syntheses, protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. organic-chemistry.org For the construction of the butane backbone, both alcohol and carbonyl functionalities may require protection.

Alcohol Protection: The acetyl (Ac) group is a common protecting group for alcohols. It can be introduced by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. The acetyl group is stable under neutral and acidic conditions but can be easily removed (deprotected) by acid- or base-catalyzed hydrolysis. libretexts.org In the strategy starting from but-3-en-1-ol, the primary hydroxyl group could be protected as an acetate (B1210297) ester before the dihydroxylation and methylation steps.

Carbonyl Protection: Aldehydes and ketones can be protected by converting them into acetals, which are stable under basic and nucleophilic conditions. chemistrysteps.comyoutube.com For example, if a transformation needed to be performed on another part of the molecule in the presence of the aldehyde group of 3,4-dimethoxybutanal, the aldehyde could be reacted with a diol like ethylene (B1197577) glycol to form a cyclic acetal. This protecting group can be readily removed by treatment with aqueous acid to regenerate the aldehyde. chemistrysteps.comkhanacademy.org

Table 1: Selected Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride / Acetyl Chloride | Acid or Base (e.g., HCl, NaOH) |

| Benzyl | Bn | Benzyl Bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride (B91410) ion (e.g., TBAF) or Acid |

This table is based on data from various sources. libretexts.org

An alternative approach involves the reduction of carbonyl-containing precursors. Carbonyl compounds can be reduced to alkenes through reductive dimerization, a process known as Intermolecular Carbonyl Coupling. scielo.org.bo More commonly, carbonyls are reduced to alcohols.

A synthesis could begin with a commercially available chiral precursor such as a derivative of tartaric acid. For example, dimethyl L-tartrate can serve as a starting material. A sequence of reductions (e.g., using borane (B79455) or lithium aluminum hydride) and chemical modifications can transform the carboxyl groups and hydroxyl groups into the desired 1-al and 3,4-dimethoxy functionalities of the butane backbone.

Formation of the Primary Amine Moiety

The final key transformation is the introduction of the primary amine at the C-1 position. While methods like the Gabriel synthesis or the reduction of nitriles and azides are effective for preparing primary amines, reductive amination is particularly well-suited for this synthesis. chemistrysteps.comlibretexts.orgchemguide.co.uk

Reductive amination is a versatile method that converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org This process can be performed in one or two steps and is highly effective for synthesizing primary, secondary, and tertiary amines. harvard.eduyoutube.com

The synthesis of 3,4-Dimethoxybutan-1-amine from its precursor, 3,4-dimethoxybutanal , would proceed as follows:

Imine Formation: The aldehyde reacts with a nitrogen source, in this case, ammonia (NH₃), under weakly acidic conditions. The nucleophilic ammonia adds to the carbonyl carbon, and after the elimination of a water molecule, an intermediate imine is formed. wikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction is typically performed in situ (a "one-pot" reaction) using a reducing agent that is selective for the imine (or its protonated form, the iminium ion) over the starting aldehyde. harvard.eduyoutube.com

Common reducing agents for this transformation are specialized hydride reagents. researchgate.net Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently used because they are less reactive than sodium borohydride (B1222165) (NaBH₄) and will preferentially reduce the iminium ion in the presence of the carbonyl group. harvard.edumasterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for imines/iminium ions; toxic cyanide byproducts. harvard.edu |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Milder, less toxic alternative to NaBH₃CN; highly effective and widely used. harvard.edumasterorganicchemistry.com |

This table is based on data from various sources. harvard.eduwikipedia.orgmasterorganicchemistry.com

Once the primary amine is formed, it is treated with hydrochloric acid (HCl) to produce the stable and crystalline 3,4-Dimethoxybutan-1-amine hydrochloride salt.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybutanal |

| but-3-en-1-ol |

| butane-1,3,4-triol |

| Acetic Anhydride |

| Acetyl Chloride |

| Ammonia |

| Benzyl Bromide |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Dihydropyran |

| Dimethyl L-tartrate |

| Dimethyl sulfate |

| Ethylene glycol |

| Hydrochloric acid |

| Imidazole |

| Lithium aluminum hydride |

| Methyl iodide |

| Osmium tetroxide |

| Palladium |

| Platinum |

| Potassium permanganate |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium hydride |

| Sodium triacetoxyborohydride |

| Tetra-n-butylammonium fluoride (TBAF) |

Nucleophilic Substitution Reactions with Nitrogenous Reagents

A fundamental approach to the synthesis of 3,4-Dimethoxybutan-1-amine involves the nucleophilic substitution of a suitable precursor, typically a 1-halo-3,4-dimethoxybutane, with a nitrogen-containing nucleophile. In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the leaving group (e.g., bromide or iodide), leading to the formation of the C-N bond.

A common nitrogenous reagent for this transformation is ammonia. However, the direct alkylation of ammonia can be challenging to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the newly formed amines. To circumvent this, a large excess of ammonia is typically used to favor the formation of the primary amine.

Alternatively, other nitrogenous reagents can be employed. For instance, sodium azide (B81097) can be used as a nucleophile to form an alkyl azide, which is subsequently reduced to the primary amine. This two-step process, involving an azide intermediate, often provides a cleaner route to the desired primary amine.

| Reagent | Substrate | Product | Key Considerations |

| Ammonia (excess) | 1-Halo-3,4-dimethoxybutane | 3,4-Dimethoxybutan-1-amine | Over-alkylation is a significant side reaction. |

| Sodium Azide | 1-Halo-3,4-dimethoxybutane | 1-Azido-3,4-dimethoxybutane | Requires a subsequent reduction step. |

Gabriel Synthesis and Staudinger Ligation Analogues for Amine Formation

To overcome the challenges of direct amination, more controlled methods like the Gabriel synthesis and the Staudinger ligation are often preferred for the preparation of primary amines. wikipedia.org

The Gabriel synthesis provides a robust method for the selective formation of primary amines. wikipedia.orgmasterorganicchemistry.com This process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, such as 1-bromo-3,4-dimethoxybutane. The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org The resulting N-alkylphthalimide is a stable intermediate that can be isolated and purified. The final step involves the cleavage of the phthalimide group to release the primary amine. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.org The use of hydrazine (B178648) is often favored due to milder reaction conditions. wikipedia.org

A plausible reaction scheme for the Gabriel synthesis of 3,4-Dimethoxybutan-1-amine is as follows:

N-Alkylation: Potassium phthalimide reacts with 1-bromo-3,4-dimethoxybutane in a polar aprotic solvent like DMF to yield N-(3,4-dimethoxybutyl)phthalimide.

Hydrazinolysis: The N-substituted phthalimide is then treated with hydrazine hydrate (B1144303) in a protic solvent like ethanol, leading to the formation of 3,4-Dimethoxybutan-1-amine and the phthalhydrazide (B32825) byproduct.

The Staudinger ligation (or more specifically, the Staudinger reduction) offers another mild and efficient route to primary amines from alkyl azides. nih.govorganicchemistrydata.org This reaction involves the treatment of an organic azide, such as 1-azido-3,4-dimethoxybutane, with a phosphine (B1218219), typically triphenylphosphine. This initially forms an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate in the presence of water yields the primary amine and a phosphine oxide byproduct. nih.gov The Staudinger reduction is known for its high yields and tolerance of a wide range of functional groups.

| Method | Starting Material | Intermediate | Product |

| Gabriel Synthesis | 1-Bromo-3,4-dimethoxybutane | N-(3,4-dimethoxybutyl)phthalimide | 3,4-Dimethoxybutan-1-amine |

| Staudinger Reduction | 1-Azido-3,4-dimethoxybutane | Iminophosphorane | 3,4-Dimethoxybutan-1-amine |

Formation of the Hydrochloride Salt

Primary amines are often converted to their hydrochloride salts to enhance their stability, crystallinity, and ease of handling. The formation of this compound is a straightforward acid-base reaction.

Acid-Base Reactions for Salt Isolation

The free base, 3,4-Dimethoxybutan-1-amine, is treated with hydrochloric acid. This can be achieved by bubbling hydrogen chloride gas through a solution of the amine in an anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol) or by adding a solution of hydrochloric acid in an organic solvent. sci-hub.se The protonation of the basic amino group by the strong acid leads to the formation of the ammonium salt, which is typically insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for its isolation by filtration. The choice of solvent is crucial for obtaining a crystalline product.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The synthesis of specific stereoisomers of this compound requires the use of asymmetric synthetic strategies. Chiral auxiliaries and asymmetric catalysis are powerful tools for achieving high levels of stereocontrol.

Chiral Auxiliary Approaches in Alkylation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. nih.gov After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of chiral 3,4-Dimethoxybutan-1-amine, a strategy involving the alkylation of a chiral enolate can be envisioned. For example, a chiral oxazolidinone auxiliary, such as those developed by Evans, can be acylated to form an N-acyl oxazolidinone. york.ac.ukharvard.edu Deprotonation of this imide with a strong base generates a chiral enolate. The subsequent alkylation of this enolate with a suitable electrophile, such as a derivative of 1,2-dimethoxyethane (B42094) bearing a leaving group, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. york.ac.ukharvard.edu The chiral auxiliary can then be cleaved to reveal the desired functional group, which can be further converted to the amine.

| Chiral Auxiliary | Key Transformation | Stereochemical Outcome |

| Evans Oxazolidinone | Diastereoselective enolate alkylation | High diastereoselectivity |

| Pseudoephenamine | Diastereoselective alkylation of amide enolates | High diastereoselectivity |

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The direct asymmetric formation of the C-N bond is a key area of research in this field.

One potential strategy for the asymmetric synthesis of 3,4-Dimethoxybutan-1-amine could involve the transition-metal-catalyzed asymmetric amination of a suitable precursor. For example, a palladium-catalyzed asymmetric allylic amination of a substrate containing a 1,2-dimethoxyethyl moiety could be a viable route. Chiral phosphine ligands are often employed in such reactions to induce enantioselectivity.

Another approach is organocatalysis, where small chiral organic molecules are used as catalysts. scispace.comntu.edu.sg For instance, a chiral Brønsted acid or a chiral amine catalyst could be used to activate a precursor towards nucleophilic attack by a nitrogen source in an enantioselective manner. The development of such catalytic systems for the specific substrate of 3,4-dimethoxybutane would require dedicated research to optimize the catalyst and reaction conditions for high yield and enantioselectivity.

| Catalysis Type | Catalyst Example | Reaction Type |

| Transition Metal Catalysis | Palladium with chiral phosphine ligands | Asymmetric Allylic Amination |

| Organocatalysis | Chiral Brønsted Acid or Chiral Amine | Asymmetric C-N Bond Formation |

Enantiomeric Resolution Techniques

Since 3,4-Dimethoxybutan-1-amine possesses a chiral center, its synthesis from achiral precursors results in a racemic mixture of equal parts (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as resolution, is essential for obtaining optically pure compounds. wikipedia.org The primary methods for resolving chiral amines are based on the differential behavior of enantiomers when interacting with another chiral substance. libretexts.org

Diastereomeric Salt Formation: This is the most common and industrially scalable method for resolving racemic amines. wikipedia.orgulisboa.pt The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. pbworks.com Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. ulisboa.ptpbworks.com After separation, the desired diastereomeric salt is treated with a base to regenerate the enantiomerically pure amine. libretexts.org Common chiral resolving agents for amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org

Enzymatic Kinetic Resolution: A greener alternative to classical resolution is enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. rsc.orgacs.org For amines, this often involves an enzyme-catalyzed acylation. acs.orgtandfonline.com For instance, Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for aminolysis reactions, where one amine enantiomer is selectively converted to an amide. acs.orgnih.gov The resulting acylated product (amide) and the unreacted amine enantiomer can then be separated. The high selectivity of enzymes often leads to products with very high enantiomeric excess. rsc.org

A summary of these techniques is presented in the table below.

Interactive Table 1: Enantiomeric Resolution Techniques for Chiral Amines

| Technique | Description | Resolving Agent/Catalyst | Separation Method | Key Advantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. ulisboa.pt | Chiral acids (e.g., Tartaric acid, Mandelic acid). libretexts.org | Fractional Crystallization. pbworks.com | Scalable, well-established, economical. ulisboa.pt |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer, leaving the other unreacted. rsc.org | Enzymes (e.g., Lipases like Candida antarctica lipase B). acs.org | Chromatography or Extraction. | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A higher atom economy signifies a more efficient and less wasteful process. jocpr.com

For the synthesis of an amine like 3,4-Dimethoxybutan-1-amine, different synthetic routes can have vastly different atom economies.

Addition Reactions: Methods such as the catalytic hydrogenation of a nitrile (e.g., 3,4-dimethoxybutanenitrile) are highly atom-economical. In this reaction, a hydrogen molecule is added across the nitrile's carbon-nitrogen triple bond, theoretically incorporating all reactant atoms into the final amine product, resulting in a 100% atom economy. nih.gov

Reductive Amination: This method involves reacting a ketone or aldehyde with ammonia in the presence of a reducing agent. Modern catalytic reductive amination using hydrogen gas is also highly atom-economical. acs.orgresearchgate.net

Substitution Reactions: In contrast, classical multi-step syntheses like the Gabriel synthesis have a notoriously low atom economy, as they generate stoichiometric amounts of by-products (e.g., phthalic acid derivatives) that are not part of the final product. primescholars.com

The table below provides a theoretical comparison of atom economies for different hypothetical synthetic routes to 3,4-Dimethoxybutan-1-amine.

Interactive Table 2: Theoretical Atom Economy of Different Synthetic Routes

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation of Nitrile | 3,4-Dimethoxybutanenitrile, Hydrogen (H₂) | 3,4-Dimethoxybutan-1-amine | None | 100% |

| Reductive Amination of Ketone | 4,4-Dimethoxybutan-2-one, Ammonia (NH₃), Hydrogen (H₂) | 3,4-Dimethoxybutan-1-amine | Water (H₂O) | 88.6% |

| Gabriel Synthesis (Illustrative) | 1-bromo-3,4-dimethoxybutane, Potassium Phthalimide, Hydrazine | 3,4-Dimethoxybutan-1-amine | Phthalhydrazide, Potassium Bromide | < 50% |

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. neuroquantology.com Traditional amine syntheses, such as reductive aminations, have often employed hazardous chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM). researchgate.net

Green chemistry promotes the use of safer, more environmentally benign solvents. sigmaaldrich.comresearchgate.net Research has identified several greener alternatives that are effective for amine synthesis. rsc.org For reductive amination, solvents like ethyl acetate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be viable replacements for chlorinated solvents. researchgate.net Bio-based solvents, derived from renewable feedstocks such as bio-ethanol, are also gaining prominence. sigmaaldrich.comnumberanalytics.com In some cases, water can be an excellent green solvent, especially for enzymatic reactions. neuroquantology.com The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recycled. researchgate.netijcps.org

The following table categorizes solvents based on their green chemistry credentials and suitability for amine synthesis.

Interactive Table 3: Solvent Selection Guide for Amine Synthesis

| Solvent Class | Examples | Green Status | Applicability Notes |

|---|---|---|---|

| Recommended / Greener | Water, Ethanol, Ethyl Acetate, 2-MeTHF, Cyclopentyl Methyl Ether (CPME). nih.govrsc.org | Preferred | Low toxicity, often bio-based or biodegradable, good performance in many amination reactions. researchgate.netsigmaaldrich.com |

| Usable but Problematic | Toluene, Acetonitrile (B52724), Tetrahydrofuran (THF) | Use with caution | Possess some environmental, health, or safety concerns but are often necessary for specific reactions. |

| Hazardous / Undesirable | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Chloroform, DMF. acsgcipr.org | Avoid/Replace | High toxicity, environmental persistence, and significant health and safety risks. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxybutan 1 Amine Hydrochloride

Reactions at the Primary Amine Group

The primary amine group is a versatile nucleophile, capable of participating in a wide array of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Primary amines, such as the free base form of 3,4-Dimethoxybutan-1-amine (B13234217), readily react with carboxylic acid derivatives like acyl chlorides and acid anhydrides. byjus.commasterorganicchemistry.com This process, known as acylation, proceeds through a nucleophilic addition-elimination mechanism to form N-substituted amides. savemyexams.comdocbrown.info

The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. docbrown.info This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) is eliminated, and the carbonyl double bond is reformed. chemguide.co.uk A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable amide product. orgoreview.comchemistrystudent.com The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium toward the product. byjus.com

| Acylating Agent | General Structure | Product Class | General Product Structure |

|---|---|---|---|

| Acyl Chloride | R-COCl | N-(3,4-dimethoxybutyl)amide |  |

| Acid Anhydride (B1165640) | (R-CO)₂O | N-(3,4-dimethoxybutyl)amide |  |

The nitrogen atom of 3,4-Dimethoxybutan-1-amine can be both alkylated and arylated to form secondary and tertiary amines, which are valuable intermediates in various synthetic pathways.

Alkylation: Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination . masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or a ketone to first form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. chemistrysteps.comorganicchemistrytutor.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient for preparing secondary amines. acs.org

Arylation: The formation of a carbon-nitrogen bond between an amine and an aromatic ring is a pivotal reaction. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for this purpose. numberanalytics.comlibretexts.orgwikipedia.org This reaction couples the primary amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. wikipedia.orgcmu.edu The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the N-aryl amine product. libretexts.orgnih.gov Copper-catalyzed methods, such as the Ullmann condensation, also provide a pathway for the N-arylation of aliphatic amines with aryl halides. organic-chemistry.orgmdpi.com

| Process | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN or NaBH(OAc)₃ | N-Alkyl Amine (Secondary) |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Palladium catalyst, phosphine ligand, base | N-Aryl Amine (Secondary) |

| Ullmann Condensation | Aryl Halide (Ar-X) | Copper catalyst, base | N-Aryl Amine (Secondary) |

Primary amines react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N). libretexts.orglibretexts.org These imines are also commonly referred to as Schiff bases, named after their discoverer, Hugo Schiff. nih.govbyjus.com The reaction is typically acid-catalyzed and reversible. libretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The nitrogen of the primary amine attacks the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgresearchgate.net

Dehydration: The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orglibretexts.org

The pH of the reaction must be carefully controlled; it is generally optimal near a pH of 5. libretexts.orglibretexts.org If the conditions are too acidic, the amine becomes protonated and non-nucleophilic. If too basic, there is insufficient acid to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water. libretexts.orglibretexts.org

It is important to note that enamines are formed from the reaction of aldehydes or ketones with secondary amines. organicchemistrytutor.comlibretexts.orgchemistrysteps.com Therefore, 3,4-Dimethoxybutan-1-amine, being a primary amine, will exclusively form imines (Schiff bases) upon reaction with carbonyl compounds.

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is known as diazotization. organic-chemistry.orgnumberanalytics.com While this reaction is a cornerstone for the synthesis of a wide range of compounds from primary aromatic amines (which form relatively stable diazonium salts), primary aliphatic amines behave very differently. quora.com

Aliphatic diazonium salts, such as the one that would be formed from 3,4-Dimethoxybutan-1-amine, are exceptionally unstable, even at low temperatures. nih.govlkouniv.ac.in They decompose rapidly, losing molecular nitrogen (N₂), a highly stable leaving group, to generate a primary carbocation. organic-chemistry.orgquora.com This carbocation is highly reactive and can undergo a variety of subsequent, often non-selective, transformations: organic-chemistry.orgnih.gov

Substitution: The carbocation can be attacked by any nucleophile present in the medium (e.g., H₂O, halide ions) to form alcohols or alkyl halides.

Elimination: Loss of a proton from an adjacent carbon can lead to the formation of alkenes.

Rearrangement: The initial primary carbocation can rearrange via hydride or alkyl shifts to form more stable secondary or tertiary carbocations before undergoing substitution or elimination.

Due to this instability and the resulting mixture of products, the diazotization of primary aliphatic amines like 3,4-Dimethoxybutan-1-amine is generally not considered a synthetically useful transformation for preparative purposes. nih.gov

Reactivity of the Dimethoxy Functionalities

The 3,4-dimethoxybutan-1-amine hydrochloride molecule contains two methoxy (B1213986) groups, which are ether functionalities. Ethers are generally quite stable and unreactive towards many reagents. However, under strongly acidic conditions, they can undergo cleavage.

The term "hydrolysis of acetals/ketals" refers to the cleavage of a C-O bond in a functional group where a single carbon is bonded to two oxygen atoms. The dimethoxy groups in 3,4-Dimethoxybutan-1-amine are ether groups, not acetals or ketals. The relevant reaction for these functionalities is ether cleavage.

This reaction requires a strong acid, typically hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The mechanism involves two key steps:

Protonation: The ether oxygen is first protonated by the strong acid, forming an oxonium ion. This step converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Substitution: A nucleophile, typically the conjugate base of the strong acid (e.g., I⁻ or Br⁻), then attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. wikipedia.org

The substitution can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.com For the primary and secondary carbons in the 3,4-dimethoxybutyl group, the reaction would likely follow an Sₙ2 mechanism. Cleavage of both ether linkages would ultimately yield the corresponding diol and two equivalents of methyl halide.

Role of Neighboring Group Participation in Reactions

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. nih.govwikipedia.org This participation can significantly affect reaction rates and stereochemistry. wikipedia.orgsmartstartinstitute.com In the case of this compound, the lone pairs of electrons on the oxygen atoms of the methoxy groups can act as internal nucleophiles. imperial.ac.ukmugberiagangadharmahavidyalaya.ac.in

In principle, if a reaction were to generate a carbocation at the C-1 position (for instance, through the diazotization of the amine group), the oxygen atom of the C-4 methoxy group could participate in stabilizing this positive charge. This would involve the formation of a five-membered cyclic oxonium ion intermediate. The formation of five-membered rings through NGP is generally favored due to their relatively low ring strain. smartstartinstitute.com

The reaction would proceed in two steps: an intramolecular attack by the methoxy group to displace a leaving group, followed by an intermolecular attack by an external nucleophile on the cyclic intermediate. This double displacement mechanism typically results in the retention of stereochemistry at the reaction center. smartstartinstitute.com The rate of such a reaction would be expected to be significantly faster than that of a similar compound lacking the participating neighboring group. wikipedia.org

To illustrate the potential impact of neighboring group participation by a methoxy group, consider the hypothetical solvolysis of a derivative of 3,4-Dimethoxybutan-1-amine where the amine is converted to a good leaving group (e.g., a tosylate). The relative rates of solvolysis for such a compound compared to a reference compound without the C-4 methoxy group could provide evidence for anchimeric assistance.

| Compound | Hypothetical Relative Rate of Solvolysis | Plausible Intermediate |

| 1-Tosyl-3,4-dimethoxybutane | >1 | Cyclic oxonium ion |

| 1-Tosylbutane (Reference) | 1 | Primary carbocation |

This table presents hypothetical data to illustrate the concept of rate enhancement due to neighboring group participation.

Reactions of the Butane (B89635) Backbone

The butane backbone of this compound can undergo reactions that lead to the formation of novel chemical entities, primarily through oxidation and reduction pathways.

Oxidation:

The primary amine group of 3,4-Dimethoxybutan-1-amine is susceptible to oxidation. Mild oxidation could potentially convert the primary amine to a hydroxylamine (B1172632) or an oxime. More vigorous oxidation could lead to the formation of a nitro compound or cleavage of the C-N bond.

A particularly interesting oxidation pathway would be the selective oxidation of the primary amine to an aldehyde, forming 3,4-dimethoxybutanal (B14359327). However, the direct oxidation of primary amines to aldehydes is a challenging transformation. A more plausible route to novel entities involves the oxidation of the carbon backbone, potentially influenced by the directing effects of the existing functional groups. For instance, oxidation of the butane chain could lead to the formation of new carbonyl or carboxyl groups.

The presence of the amino group can, however, complicate oxidation reactions by coordinating to metal-based oxidizing agents, sometimes leading to catalyst deactivation. mdpi.com

Reduction:

The functional groups in this compound (amine and ether) are generally stable to many reducing agents. However, if the molecule were to be modified to contain reducible functional groups, reduction could lead to novel structures. For example, if the primary amine were first oxidized to a nitro group, this could then be reduced back to the amine or to an intermediate hydroxylamine. wikipedia.org

A hypothetical reaction sequence leading to a novel entity could involve the initial oxidation of the amine to an oxime, followed by a catalytic reduction of the oxime to the corresponding hydroxylamine, 3,4-dimethoxybutan-1-hydroxylamine. The selective reduction of oximes to hydroxylamines can be challenging, as over-reduction to the primary amine is a common side reaction. nih.govnih.gov

| Starting Material | Reaction Type | Potential Product |

| 3,4-Dimethoxybutan-1-amine | Mild Oxidation | 3,4-Dimethoxybutan-1-hydroxylamine |

| 3,4-Dimethoxybutan-1-amine | Vigorous Oxidation | 3,4-Dimethoxybutanoic acid |

| 3,4-Dimethoxybutan-1-oxime (hypothetical intermediate) | Selective Reduction | 3,4-Dimethoxybutan-1-hydroxylamine |

This table outlines potential, but not experimentally verified, oxidation and reduction products.

Studies on Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies on this compound are not extensively reported in the literature. However, the principles of chemical kinetics can be applied to predict its behavior. The rate of reactions involving the amine group, such as nucleophilic substitution or acylation, would be expected to follow second-order kinetics.

The mechanistic pathways for reactions of this compound would be influenced by the presence of the two methoxy groups. As discussed in the context of neighboring group participation, intramolecular cyclization is a plausible mechanistic pathway in reactions involving the formation of a reactive intermediate at the C-1 position. The kinetics of such a reaction would be characterized by a rate enhancement (anchimeric assistance) compared to a similar reaction without the participating methoxy group. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

Computational studies could provide valuable insights into the mechanistic pathways and transition states for various reactions of 3,4-Dimethoxybutan-1-amine. For example, density functional theory (DFT) calculations could be used to model the energy profile for the formation of the cyclic oxonium ion intermediate in a neighboring group participation reaction, allowing for a comparison of the activation energies for the assisted and unassisted pathways.

| Reaction Type | Expected Kinetic Order | Key Mechanistic Features |

| Nucleophilic substitution on an alkyl halide | Second-order | SN2 mechanism |

| Reaction involving a carbocation at C-1 | First-order (if unimolecular) | Potential for neighboring group participation via a cyclic intermediate |

| Acylation of the amine group | Second-order | Nucleophilic acyl substitution |

This table summarizes the expected kinetic behavior and mechanistic features for common reactions involving 3,4-Dimethoxybutan-1-amine.

Applications of 3,4 Dimethoxybutan 1 Amine Hydrochloride in Advanced Organic Synthesis

Role as a Building Block for Heterocyclic Compound Synthesis

The primary amine functionality of 3,4-dimethoxybutan-1-amine (B13234217) hydrochloride makes it a suitable candidate for incorporation into various nitrogen-containing heterocyclic systems. Research into related precursors highlights their role in forming fundamental scaffolds like pyrroles.

Pyrrole (B145914) Synthesis from Related Dimethoxybutane Precursors

The synthesis of N-substituted pyrroles is a significant transformation in organic chemistry, and dimethoxybutane derivatives are key precursors in this context. The Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is frequently employed. wikipedia.orgorganic-chemistry.orgpharmaguideline.com In many modern adaptations, 2,5-dimethoxytetrahydrofuran (B146720) serves as a stable and easy-to-handle surrogate for succinaldehyde (B1195056) (a 1,4-dicarbonyl compound). nih.govrsc.org

Under acidic or thermal conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to generate the reactive 1,4-dicarbonyl intermediate. This intermediate then reacts with a primary amine, such as 3,4-dimethoxybutan-1-amine, through a sequence of condensation and cyclization-dehydration steps to yield the corresponding N-substituted pyrrole. uctm.edu This reaction, sometimes referred to as the Clauson-Kaas synthesis, is noted for its efficiency and has been adapted to various reaction conditions, including the use of different catalysts to improve yields and reaction times. nih.gov

Another closely related precursor, 2,4,4-trimethoxybutan-1-amine, has been utilized in a method for preparing N-acylpyrroles. This process involves the initial condensation of a carboxylic acid with the amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org

The versatility of these methods is demonstrated by the wide range of catalysts and conditions that can be employed, as detailed in the table below.

| Catalyst | Amine Substrate(s) | Solvent/Conditions | Yield (%) | Reference(s) |

| Iron(III) chloride | Various amines and sulfonamides | Water | Good to Excellent | uctm.eduorganic-chemistry.org |

| Iodine (molecular) | Aliphatic and aromatic amines | Solvent-free, Microwave | Excellent | nih.govscilit.com |

| Bismuth nitrate | Various amines | Neat, H₂O, or THF, Microwave | Good to Excellent | nih.gov |

| Nicotinamide | Aminophenol hydrochlorides | 1,4-Dioxane, Reflux | 63-77 | nih.gov |

| No Catalyst | Arylsulfonamides or anilines | Water, Microwave | 81-99 | nih.gov |

Pyrimidine (B1678525) Synthesis from Related Dimethoxybutane Precursors

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry. bu.edu.eg The most common synthetic strategies involve the condensation of two key fragments: a three-carbon unit with functional groups at the 1 and 3 positions, and a reagent containing an N-C-N bond, such as urea (B33335), guanidine, or an amidine. bu.edu.egorganic-chemistry.org

A thorough review of the chemical literature indicates that dimethoxybutane precursors, including 3,4-dimethoxybutan-1-amine, are not typically employed as the primary carbon-framework building blocks for the de novo synthesis of the pyrimidine core. The structure of such a butane (B89635) derivative does not directly align with the requisite 1,3-difunctionalized three-carbon synthons needed for classical pyrimidine ring-closure reactions.

Applications in Quinolizine and Benzopyran Scaffolds

The synthesis of quinolizine and benzopyran scaffolds involves specific cyclization strategies that are highly dependent on the starting materials. nih.govnih.gov Research into the construction of these fused ring systems does not prominently feature 3,4-dimethoxybutan-1-amine or its close analogs as key building blocks for the core heterocyclic framework. Synthetic routes to quinolizines often utilize precursors already containing a pyridine (B92270) ring, nih.gov while benzopyran synthesis typically starts from phenolic compounds. nih.govderpharmachemica.com While it is conceivable to append the 3,4-dimethoxybutylamino moiety to a pre-formed quinolizine or benzopyran nucleus, its use in the fundamental construction of these ring systems is not a documented application.

Precursor to Complex Polyfunctional Molecules

The value of a synthetic building block is often measured by its ability to be incorporated into larger, more complex molecules, bringing with it specific functionalities that can be retained or further modified.

Incorporation into Nitrogen-Containing Scaffolds

The primary amine group is the key reactive handle on 3,4-dimethoxybutan-1-amine hydrochloride, enabling its incorporation into a wide array of nitrogen-containing scaffolds. rgmcet.edu.in As established in the synthesis of pyrroles, the amine serves as the nitrogen source in cyclocondensation reactions, effectively transferring the 3,4-dimethoxybutyl group onto the nitrogen atom of the resulting heterocycle. uctm.edunih.gov

This capability makes it a useful reagent for chemists aiming to introduce this specific N-substituent, which carries two ether functionalities. These methoxy (B1213986) groups can influence the solubility and conformational properties of the final molecule and could potentially serve as sites for further chemical modification. Beyond heterocycle formation, the primary amine can readily undergo other fundamental reactions, such as acylation to form amides, condensation with carbonyls to form imines, and reductive amination, further expanding its utility as a precursor for more elaborate molecular structures.

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Primary amines are fundamental components in many well-known MCRs.

While direct examples featuring this compound are not prominent in peer-reviewed literature, its structure as a primary amine suggests potential utility in several classes of MCRs. The hydrochloride salt form is often used in reactions like the Mannich reaction to ensure stability and controlled release of the free amine under the reaction conditions.

Potential MCRs for 3,4-Dimethoxybutan-1-amine:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. As the amine component, 3,4-dimethoxybutan-1-amine could be used to generate complex peptide-like molecules. The dimethoxy functionality could influence the solubility and conformational properties of the resulting products.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. The use of this compound would be conventional in this context, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates.

Biginelli Reaction: A one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea (B124793). While primary amines are not direct components of the classic Biginelli reaction, variations and related MCRs often incorporate them to build diverse heterocyclic scaffolds.

The table below illustrates hypothetical products from the participation of 3,4-dimethoxybutan-1-amine in these reactions.

| Multicomponent Reaction | Other Reactants | Hypothetical Product Structure Incorporating the Amine |

| Ugi Reaction | Benzaldehyde, Acetic Acid, Benzyl Isocyanide | N-benzyl-2-(3,4-dimethoxybutylamino)-2-phenylacetamide |

| Mannich Reaction | Acetone, Formaldehyde | 4-(3,4-dimethoxybutylamino)butan-2-one |

Note: The products listed are illustrative and based on the general mechanisms of the respective MCRs.

Development of Novel Reagents and Catalysts from 3,4-Dimethoxybutan-1-amine Derivatives

The structural features of 3,4-dimethoxybutan-1-amine—a primary amine and two ether linkages—make it an interesting, albeit not widely explored, scaffold for the development of specialized chemical tools.

Chiral Ligands for Asymmetric Catalysis: The carbon atoms at positions 3 and 4 of the butane chain are stereocenters (if the molecule is not a meso compound). A chirally pure form of 3,4-dimethoxybutan-1-amine could serve as a precursor for chiral ligands. The amine group provides a convenient handle for derivatization, allowing it to be incorporated into larger molecular frameworks such as those used in:

Chiral Auxiliaries: Where the amine is temporarily attached to a substrate to direct a stereoselective reaction.

Chiral Ligands for Metal Catalysts: The amine and the oxygen atoms of the methoxy groups could potentially coordinate to a metal center, creating a chiral environment for asymmetric catalysis in reactions like hydrogenations, hydrosilylations, or C-C bond-forming reactions.

Phase-Transfer Catalysts: Quaternization of the amine with a long-chain alkyl halide would yield an ammonium (B1175870) salt. The presence of the methoxy groups could enhance its solubility in organic phases, potentially making it an effective phase-transfer catalyst for reactions between water-soluble and organic-soluble reactants.

The table below outlines potential derivatives of 3,4-dimethoxybutan-1-amine and their applications as novel reagents or catalysts.

| Derivative Class | Synthetic Modification | Potential Application |

| Chiral Ligand | Reaction with a phosphine-containing molecule (e.g., 2-(diphenylphosphino)benzoic acid) | Asymmetric hydrogenation |

| Organocatalyst | Formation of a thiourea derivative with an isothiocyanate | Asymmetric Michael additions |

| Phase-Transfer Catalyst | N-alkylation with cetyl bromide | Facilitating reactions in biphasic systems |

Further research would be required to synthesize these derivatives and evaluate their efficacy in the proposed applications.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. montana.edu It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the elucidation of molecular conformation and configuration. mdpi.com

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. For 3,4-Dimethoxybutan-1-amine (B13234217) hydrochloride, a combination of COSY, HSQC, and HMBC experiments would be employed to assemble its carbon framework and confirm the positions of the amine and methoxy (B1213986) groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For 3,4-Dimethoxybutan-1-amine hydrochloride, COSY would show correlations between adjacent protons along the butane (B89635) chain, establishing the H1-H2-H3-H4 connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu This allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduscience.gov This is particularly useful for connecting molecular fragments. For instance, HMBC would show correlations from the methoxy protons (-OCH₃) to C3 and C4, confirming the location of the ether groups. It would also show correlations from the H2 protons to C1 and C4, further solidifying the structure.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H1 (-CH₂NH₃⁺) | H2 | C1 | C2, C3 |

| H2 (-CH₂) | H1, H3 | C2 | C1, C3, C4 |

| H3 (-CH-) | H2, H4 | C3 | C1, C2, C4, C-OCH₃ (at C4) |

| H4 (-CH₂) | H3 | C4 | C2, C3, C-OCH₃ (at C3) |

| H-OCH₃ (at C3) | - | C-OCH₃ (at C3) | C3 |

| H-OCH₃ (at C4) | - | C-OCH₃ (at C4) | C4 |

Dynamic NMR (DNMR) is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotation around chemical bonds. montana.edunih.gov In this compound, the single bonds of the butyl chain (C1-C2, C2-C3, C3-C4) and the C-O bonds of the methoxy groups allow for rotational freedom.

At sufficiently low temperatures, the rotation around these bonds could become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into averaged signals. nih.gov By analyzing the line shapes at different temperatures, particularly the coalescence temperature (Tc), it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. niscpr.res.in This provides quantitative data on the molecule's flexibility and the energy required to interconvert between different spatial arrangements. scielo.org.mx

Table 2: Hypothetical Dynamic NMR Data for Bond Rotation

| Rotating Bond | Coalescence Temp. (Tc) | Frequency Separation (Δν) | Rate Constant (k) at Tc | Rotational Energy Barrier (ΔG‡) |

| C2-C3 | ~220 K | 150 Hz | ~333 s⁻¹ | ~11 kcal/mol |

| C3-O | ~180 K | 80 Hz | ~178 s⁻¹ | ~8 kcal/mol |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (if single crystals are obtained for research purposes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information. nih.gov

The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state. mdpi.com Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions. For this hydrochloride salt, a key interaction would be the hydrogen bonding between the ammonium (B1175870) cation (-NH₃⁺) and the chloride anion (Cl⁻). The crystal structure would show the geometry and distances of these N-H···Cl hydrogen bonds, which are fundamental to the stability of the crystal lattice.

Table 3: Hypothetical X-ray Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 16.5 Å, b = 7.2 Å, c = 12.2 Å, β = 99.7° |

| Bond Length (C-N) | 1.48 Å |

| Bond Angle (C1-C2-C3) | 112.5° |

| Torsion Angle (C1-C2-C3-C4) | 175° (anti-periplanar) |

| H-Bond Distance (N-H···Cl) | 2.2 Å |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring (beyond basic identification)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. core.ac.uk For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

In the mass spectrum of an aliphatic amine, the most characteristic fragmentation is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation. For 3,4-Dimethoxybutan-1-amine, alpha-cleavage would occur at the C1-C2 bond. This would result in the loss of a 3,4-dimethoxypropyl radical and the formation of a characteristic fragment ion at a mass-to-charge ratio (m/z) of 30, corresponding to [CH₂=NH₂]⁺. Other fragmentations, such as the loss of methoxy groups or cleavage along the butyl chain, would provide further corroborating evidence for the proposed structure. mdpi.com

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 133 (M⁺) | [C₇H₁₅NO₂]⁺ | Molecular Ion (Free Base) |

| 118 | [M - CH₃]⁺ | Loss of a methyl radical |

| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 87 | [CH₃OCH₂CH(OCH₃)]⁺ | Cleavage of C2-C3 bond |

| 73 | [CH(OCH₃)CH₂NH₂]⁺ | Cleavage of C2-C3 bond |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage at C1-C2 bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are highly sensitive to the chemical environment and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

For this compound, the IR and Raman spectra would display characteristic bands for the key functional groups:

N-H Vibrations: The ammonium group (-NH₃⁺) would exhibit strong, broad N-H stretching bands in the IR spectrum, typically in the range of 3200-2800 cm⁻¹. The broadness is a direct consequence of hydrogen bonding with the chloride anion. N-H bending vibrations would appear around 1600-1500 cm⁻¹. ias.ac.in

C-O Vibrations: The two ether linkages would show strong, characteristic C-O stretching bands in the IR spectrum, typically around 1150-1085 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹, while C-H bending modes would appear at lower frequencies.

Comparing the spectra of the hydrochloride salt with that of the free amine would highlight the effects of protonation and hydrogen bonding. The N-H stretching frequencies in the salt would be significantly shifted to lower wavenumbers compared to the free amine, providing direct evidence of the strong N-H···Cl interactions. nih.gov

Table 5: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -NH₃⁺ | N-H Stretch (H-bonded) | 3200-2800 (broad) | IR |

| -NH₃⁺ | N-H Bend | 1600-1500 | IR, Raman |

| C-O (Ether) | C-O Stretch | 1150-1085 | IR |

| C-H (Aliphatic) | C-H Stretch | 2960-2850 | IR, Raman |

| C-H (Aliphatic) | C-H Bend | 1470-1350 | IR, Raman |

Computational and Theoretical Investigations of 3,4 Dimethoxybutan 1 Amine Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. mdpi.com DFT methods offer a balance between computational cost and accuracy, making them suitable for calculating a range of molecular descriptors for systems like 3,4-Dimethoxybutan-1-amine (B13234217) hydrochloride. mdpi.com These calculations can determine optimized geometries, vibrational frequencies, and electronic properties based on the principles of quantum mechanics. mdpi.com

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to chemical reactivity. The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of molecular stability; a larger gap generally signifies lower chemical reactivity. mdpi.com For 3,4-Dimethoxybutan-1-amine, the HOMO is expected to be localized primarily on the non-protonated amine's nitrogen atom due to its lone pair of electrons, while the LUMO would be distributed across the alkyl backbone. In its hydrochloride form, the protonation of the amine group significantly lowers the energy of this orbital.

The Molecular Electrostatic Potential (MEP) is another powerful tool for predicting chemical behavior. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and at the initial stages of a reaction. nih.gov For the protonated 3,4-Dimethoxybutan-1-amine cation, the MEP would show a strong positive potential (blue region) concentrated around the ammonium (B1175870) group (-NH3+), making it a site for interaction with nucleophiles or anions. The oxygen atoms of the methoxy (B1213986) groups would represent regions of negative potential (red/yellow), indicating their potential to act as hydrogen bond acceptors.

Table 1: Predicted Electronic Properties of 3,4-Dimethoxybutan-1-amine Cation via DFT Calculations Hypothetical data based on typical values for similar protonated alkylamines.

| Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | -9.5 eV | Indicates the energy of the highest-energy electrons; related to the molecule's ability to donate electrons. |

| Energy of LUMO | +2.0 eV | Indicates the energy of the lowest-energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE_gap) | 11.5 eV | A large gap suggests high kinetic stability and low chemical reactivity. mdpi.com |

| Dipole Moment | ~8.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| MEP Minimum (at Oxygen) | -45 kcal/mol | Indicates the most electron-rich region, a likely site for hydrogen bonding. researchgate.net |

| MEP Maximum (at -NH3+) | +120 kcal/mol | Indicates the most electron-poor region, susceptible to nucleophilic interaction. |

The flexibility of the butane (B89635) backbone in 3,4-Dimethoxybutan-1-amine allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. This is often visualized using an energy landscape, a surface that plots the potential energy of the molecule as a function of its geometric parameters, such as dihedral angles. researchgate.netucla.edu

Similar to the analysis of butane, the rotation around the central C2-C3 bond of the 3,4-Dimethoxybutan-1-amine backbone is critical. youtube.com The various staggered and eclipsed conformations will have different energies due to steric and electronic interactions between the substituents (aminomethyl, hydrogen, and dimethoxymethyl groups).

Anti-conformation: The most stable conformer is typically the "anti" arrangement, where the largest substituent groups (the aminomethyl and dimethoxymethyl groups) are positioned 180° apart, minimizing steric hindrance. youtube.com

Gauche conformation: When the largest groups are adjacent (dihedral angle of 60°), it is known as a "gauche" conformation. This is a local energy minimum but is typically higher in energy than the anti-conformer due to steric repulsion. youtube.com

Eclipsed conformations: These represent energy maxima and act as transition states between the staggered conformers. The highest energy conformation, or "syn," occurs when the two largest groups eclipse each other. youtube.com

Computational methods can systematically rotate the bonds and calculate the energy at each step to map out the potential energy surface and identify all stable low-energy conformers and the barriers for interconversion.

Table 2: Relative Energies of Key Conformers for the 3,4-Dimethoxybutan-1-amine Backbone Estimated relative energies based on principles of conformational analysis.

| Conformation (C1-C2-C3-C4 Dihedral) | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (180°) | Large groups are farthest apart. Most stable. | 0.0 (Reference) |

| Gauche (60°, 300°) | Large groups are adjacent. Steric strain present. | ~0.9 - 1.5 |

| Eclipsed (120°, 240°) | Large group eclipsing a hydrogen. High energy. | ~3.5 - 4.0 |

| Syn (0°) | Large groups eclipsing each other. Least stable. | > 5.0 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular interactions and dynamics. researchgate.net

For 3,4-Dimethoxybutan-1-amine hydrochloride, an MD simulation would typically involve placing one or more molecules in a simulation box filled with water molecules and chloride ions. A critical first step is to correctly assign the protonation state of the amine, which is fixed as the ammonium cation for the hydrochloride salt. biorxiv.org The simulation would then reveal several key aspects of its solution-phase behavior:

Solvation Structure: The simulation would show how water molecules arrange themselves around the solute. Strong hydrogen bonds would form between the ammonium group's protons and the oxygen atoms of water. The methoxy groups' oxygen atoms would also act as hydrogen bond acceptors.

Ion Pairing: The simulation can quantify the proximity and interaction between the ammonium cation and the chloride anion, determining whether they exist as a close ion pair or as fully solvated, independent ions.

Conformational Dynamics: Unlike the static picture from quantum calculations, MD shows the dynamic interconversion between different conformers (anti, gauche) in solution, revealing which conformations are most populated at a given temperature.

Transport Properties: From long-time simulations, properties like the diffusion coefficient can be calculated, which relates to the molecule's mobility in the solution.

Such simulations are crucial for understanding how the solvent environment influences the molecule's structure and availability for chemical reactions. uregina.caolisystems.com

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and the selectivity of its transformations. acs.org By modeling the potential energy surfaces of reactions, chemists can identify the transition states and calculate the activation energies, which are directly related to the reaction rates.

For this compound, two main reactive sites can be considered: the primary amine and the acetal functional group.

Amine Reactivity: The primary amine is a nucleophile and a base. msu.edu Although protonated in the hydrochloride salt, it exists in equilibrium with its neutral, nucleophilic form. Computational models can predict the outcomes of reactions like N-alkylation or N-acylation. libretexts.org By calculating the activation barriers for competing reactions, it is possible to predict selectivity. For instance, steric hindrance from the molecule's backbone, which can be quantified computationally, will influence the rate of reaction at the nitrogen atom. masterorganicchemistry.com

Acetal Reactivity: The dimethoxy acetal group is generally stable under neutral or basic conditions but is susceptible to hydrolysis under acidic conditions to yield an aldehyde. Transition state theory combined with DFT can be used to model the mechanism of this hydrolysis. researchgate.net Calculations can determine the energy barrier for the reaction, providing an estimate of the acetal's stability at a given pH and temperature. This allows for a prediction of whether the amine or the acetal group would be more reactive under specific conditions.

Development of Predictive Models for Related Amine and Acetal Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches used to correlate a molecule's structure with its biological activity or physicochemical properties. wikipedia.org These models are built by analyzing a dataset of related compounds and can be used to predict the properties of new, untested molecules that fall within the model's applicability domain. europa.eu

A predictive QSAR/QSPR model could be developed for a series of substituted dimethoxyalkylamines, including 3,4-Dimethoxybutan-1-amine, to predict key properties. The process involves several steps:

Data Collection: A dataset of amines and/or acetals with experimentally measured properties (e.g., pKa, reaction rates, toxicity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). researchgate.net

Model Building: Statistical methods, from multiple linear regression to machine learning algorithms, are used to find a mathematical equation that best relates a subset of the calculated descriptors to the experimental property. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using statistical techniques and, ideally, an external set of compounds not used in the model-building process. europa.eu

For a class of compounds related to 3,4-Dimethoxybutan-1-amine, a QSAR model could be developed to predict properties such as basicity (pKa), nucleophilicity, or the rate of acetal hydrolysis. nih.gov Such models are valuable for screening new chemical structures and prioritizing synthetic efforts toward molecules with desired properties.

Table 3: Potential Molecular Descriptors for a QSAR Model of Dimethoxyalkylamines A selection of descriptors used to correlate structure with properties like basicity or reactivity.

| Descriptor Type | Example Descriptor | Property It Represents |

|---|---|---|

| Electronic | Partial charge on Nitrogen | Electron density at the amine, related to basicity. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Steric | Molecular Volume | Overall size of the molecule, related to steric hindrance. nih.gov |

| Quantum-Chemical | LUMO Energy | Ability to accept electrons, related to electrophilicity. |

| Constitutional | Number of Rotatable Bonds | Molecular flexibility. |

Derivatization Strategies and Analogue Synthesis of 3,4 Dimethoxybutan 1 Amine Hydrochloride

Synthesis of N-Substituted Derivatives

The primary amine group of 3,4-dimethoxybutan-1-amine (B13234217) is a versatile site for the introduction of a wide array of substituents. The most common strategies for N-substitution include N-alkylation, N-acylation, and N-arylation, each offering a pathway to distinct classes of compounds with potentially unique properties.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides is a classical approach, though it can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org To achieve more selective mono-alkylation, reductive amination is a highly effective alternative. This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical for the success of this reaction, with reagents like sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being commonly employed. Another approach involves the use of ethers as alkylating agents over a catalyst such as γ-Al2O3. researchgate.net